molecular formula C6H5N3 B1248293 Pyrazolo[1,5-a]pyrimidine CAS No. 274-71-5

Pyrazolo[1,5-a]pyrimidine

Cat. No.: B1248293
CAS No.: 274-71-5
M. Wt: 119.12 g/mol
InChI Key: LDIJKUBTLZTFRG-UHFFFAOYSA-N
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Preparation Methods

Traditional Cyclization and Condensation Approaches

Cyclization of Aminopyrazole Derivatives

The foundational method for pyrazolo[1,5-a]pyrimidine synthesis involves cyclization reactions using aminopyrazole precursors. For example, Liebscher et al. demonstrated that heating 5-aminopyrazole derivatives with β-ketoesters or α,β-unsaturated ketones in acetic acid yields pyrazolo[1,5-a]pyrimidines via intramolecular cyclization . This method typically requires reflux conditions (100–120°C) and acidic catalysts, achieving moderate to high yields (60–85%). A notable example is the synthesis of 7-phenylthis compound from sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate and heterocyclic amines .

Condensation with Active Methylene Compounds

Multicomponent and One-Pot Syntheses

Three-Component Reactions

Multicomponent reactions (MCRs) have gained prominence for their efficiency in constructing this compound scaffolds. Li et al. developed a Mannich-type MCR using aminopyrazoles, aldehydes, and β-dicarbonyl compounds, followed by oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to afford fully aromatic derivatives in 64–78% yields . These reactions reduce purification steps and enable rapid diversification (Table 1).

Table 1. Representative Multicomponent Reactions for this compound Synthesis

ReactantsCatalyst/ConditionsYield (%)Reference
5-Aminopyrazole, aldehyde, β-ketoesterAcOH, reflux68–75
Enolate, heterocyclic amine, diazonium saltPiperidinium acetate82–90

Pericyclic Reactions

Diels-Alder and [4+2] cycloadditions offer atom-economical routes. Ding et al. synthesized dihydro intermediates via copper-catalyzed click reactions, followed by intramolecular Diels-Alder cyclization and base-mediated aromatization to yield pyrazolo[1,5-a]pyrimidines . This one-pot protocol is scalable and avoids isolation of intermediates, achieving 55–70% overall yields.

Microwave-Assisted and Green Chemistry Methods

Microwave Irradiation

Microwave-assisted synthesis significantly reduces reaction times. A 2024 study by Chillal et al. demonstrated regioselective C3 iodination of pyrazolo[1,5-a]pyrimidines using KI and PhI(OAc)₂ under microwave conditions (80°C, 20 min), achieving 85–92% yields . This method minimizes side reactions and enhances reproducibility compared to conventional heating.

Solvent-Free and Aqueous Protocols

Green chemistry approaches prioritize water or solvent-free conditions. Kshirsagar et al. reported a room-temperature halogenation method using H₂O as the solvent, PIDA (phenyliodine diacetate) as the oxidant, and KX (X = Cl, Br, I) as halogen sources . This eco-friendly protocol achieves 75–90% yields while eliminating toxic solvents .

Functionalization Strategies

Regioselective Halogenation

C3 halogenation is critical for modifying electronic properties. Electrophilic substitution using hypervalent iodine reagents (e.g., PIDA) enables selective iodination or bromination without directing groups . For example, iodination of 5,7-diphenylthis compound at C3 proceeds via an electrophilic mechanism, confirmed by DFT calculations .

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura and Sonogashira couplings introduce aryl, alkenyl, or alkynyl groups at the C5 position. Portilla et al. functionalized pyrazolo[1,5-a]pyrimidines with electron-donating groups (EDGs) like methoxy to enhance fluorescence properties . These reactions require Pd(PPh₃)₄ catalysts and tolerate diverse boronic acids (70–88% yields) .

Click Chemistry for Glycohybrids

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) links pyrazolo[1,5-a]pyrimidines to carbohydrates. A 2024 study achieved 27 triazole-linked glycohybrids via microwave-assisted Cu(I) catalysis, yielding up to 98% in 15 minutes . This method is pivotal for anticancer drug development .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.

    Cyclization: This involves the formation of additional rings through intramolecular reactions.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can introduce various functional groups onto the this compound scaffold .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Pyrazolo[1,5-a]pyrimidine derivatives have shown considerable potential as anticancer agents. Research indicates that these compounds can inhibit specific cancer cell lines, including those associated with acute myeloid leukemia (AML). Notably, certain derivatives have been identified as potent FLT3-ITD inhibitors, essential for treating AML due to their role in conferring poor prognosis in patients. Compounds such as 17 and 19 demonstrated IC50 values of 0.4 nM against FLT3-ITD, indicating their effectiveness in inhibiting cancer cell proliferation .

Enzymatic Inhibition
The derivatives of this compound have also been explored for their enzymatic inhibition capabilities. For instance, compounds targeting TrkA have shown promising results with IC50 values around 1.7 nM. The strategic modification of the this compound structure enhances its inhibitory activity against various kinases involved in tumor growth and progression .

Material Science

Fluorescent Properties
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as fluorophores. These compounds exhibit tunable photophysical properties that make them suitable for optical applications such as chemosensors and studying intracellular dynamics. Their simpler synthetic methodologies compared to traditional fluorophores like BODIPYs make them attractive for research and industrial applications .

Case Studies

Study Focus Findings
FLT3-ITD Inhibitors Anticancer effectsCompounds 17 and 19 showed potent inhibition with IC50 values of 0.4 nM against FLT3-ITD mutations in AML cells .
TrkA Inhibition Enzymatic activityThis compound derivatives displayed excellent inhibition of TrkA with IC50 values around 1.7 nM, suggesting their potential as targeted cancer therapies .
Fluorescent Applications Optical propertiesA family of pyrazolo[1,5-a]pyrimidines was developed with tunable absorption and emission characteristics suitable for various optical applications .

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidine derivatives varies depending on their specific application. In medicinal chemistry, these compounds often act by inhibiting enzymes or receptors involved in disease pathways. For example, they may inhibit kinases or other enzymes critical for cancer cell proliferation . The molecular targets and pathways involved include protein kinases, translocator proteins, and various receptors in the central nervous system .

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine is unique due to its fused ring structure, which imparts rigidity and planarity, enhancing its binding affinity and specificity for biological targets . Similar compounds include:

Biological Activity

Pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly as potential therapeutic agents in oncology and other diseases. This article provides a comprehensive overview of the biological activities associated with this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

The biological activity of this compound derivatives primarily revolves around their role as kinase inhibitors, particularly targeting proteins involved in cancer progression such as Pim-1 and FLT3. These compounds have shown promise in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

  • Inhibition of Kinases :
    • This compound derivatives have been identified as potent inhibitors of several kinases:
      • Pim-1 Kinase : A serine/threonine kinase implicated in cancer cell survival and proliferation. Compounds such as 11b exhibited over 98% inhibition at 1 μM concentration against Pim-1, demonstrating high selectivity compared to other kinases (Table 4) .
      • FLT3 Kinase : Particularly relevant in acute myeloid leukemia (AML), where internal tandem duplications (FLT3-ITD) confer poor prognosis. Compounds like 17 and 19 showed IC50 values of 0.4 nM and 0.3 nM against FLT3-ITD mutations .
  • Induction of Apoptosis :
    • The inhibition of BAD phosphorylation by this compound compounds suggests a mechanism through which these compounds induce apoptosis in cancer cells .
  • Cell Cycle Arrest :
    • Certain derivatives have been shown to cause cell cycle arrest at the G0–G1 phase, indicating their potential to halt tumor growth effectively .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the this compound scaffold can significantly impact biological activity:

  • Substituents on the Aryl Group : The introduction of various aryl groups enhances potency against specific kinases while maintaining selectivity. For instance, compounds with specific amino group configurations demonstrated improved inhibition profiles .
  • Molecular Docking Studies : These studies suggest that synthesized derivatives adopt binding modes similar to established kinase inhibitors, providing insights into their mechanism of action .

Table 1: Anticancer Activity Summary

CompoundCell LineIC50 (nM)Activity Description
17AML (FLT3-ITD)0.4Potent inhibitor with excellent antiproliferative activity
19AML (FLT3 D835Y)0.3Inhibits quizartinib resistance mutations
11bVarious Oncogenic>98%Selective against Pim-1 at 1 μM

Table 2: Cell Cycle Analysis

CompoundG0–G1 Phase (%)S Phase (%)G2/M Phase (%)
6s84.3611.494.15
6t78.0115.266.73

These tables summarize key findings from various studies that illustrate the efficacy of this compound derivatives in cancer treatment.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives?

Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation of 3- or 5-aminopyrazoles with dicarbonyl synthons (e.g., alkynes, enaminones). Key methodologies include:

  • One-pot regioselective synthesis : Using catalysts like KHSO₄ under ultrasonic irradiation in aqueous ethanol, yielding derivatives in good yields (60–85%) with minimized environmental impact .
  • Microwave-assisted synthesis : Reduces reaction time and improves efficiency compared to conventional heating .
  • Palladium-catalyzed direct arylation : Enables late-stage functionalization with switchable regiocontrol (C3 vs. C7 positions) via catalyst selection (e.g., SPhos ligand for C7, ligand-free for C3) .

Q. How can structural characterization of pyrazolo[1,5-a]pyrimidines be optimized?

Comprehensive characterization involves:

  • Spectroscopic techniques : ¹H/¹³C NMR for regiochemical confirmation (e.g., distinguishing C3 vs. C7 substituents) and FT-IR for functional group analysis .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
  • X-ray crystallography : Resolves ambiguous regiochemistry and confirms planar geometry of the heterocyclic core .

Q. What in vitro assays are commonly used to evaluate the antitumor potential of pyrazolo[1,5-a]pyrimidines?

Standard assays include:

  • Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116 colorectal carcinoma) to determine IC₅₀ values .
  • Kinase inhibition profiling : Fluorescence polarization assays for Pim-1/2/3 kinases, with selectivity assessed against related kinases (e.g., CDK2, CDK9) .
  • Apoptosis/cell cycle analysis : Flow cytometry to identify mechanisms of action (e.g., G2/M arrest) .

Advanced Research Questions

Q. How can regioselectivity challenges in C–H functionalization of pyrazolo[1,5-a]pyrimidines be addressed?

Regioselectivity is influenced by electronic and steric factors:

  • Catalyst-controlled arylation : SPhos ligand promotes C7 functionalization (most acidic position), while ligand-free conditions favor C3 (electron-rich site) via distinct Pd-mediated mechanisms .
  • Substituent effects : Electron-withdrawing groups at C5/C7 enhance reactivity at C3, enabling predictable diversification .

Q. What strategies resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidines?

Discrepancies often arise from:

  • Substituent variations : Methyl groups at C2/C5 enhance kinase selectivity, while bulky aryl groups at C3 improve antitumor potency .
  • Assay conditions : Differences in cell lines (e.g., S180 vs. HCT-116) or enzyme isoforms (Pim-1 vs. CDK9) require cross-validation using standardized protocols .
  • Computational modeling : Molecular docking (e.g., against 3CLpro SARS-CoV-2) identifies key binding interactions, reconciling divergent activity data .

Q. How can pharmacokinetic properties of this compound-based therapeutics be optimized?

Key modifications include:

  • Solubility enhancement : Introducing carboxylic acid (e.g., C6-carboxamide) or hydrophilic substituents (e.g., morpholine) improves aqueous solubility .
  • Metabolic stability : Fluorination at C7 reduces oxidative metabolism, while ester prodrugs (e.g., ethyl esters) enhance oral bioavailability .
  • Blood-brain barrier penetration : Lipophilic substituents (e.g., trifluoromethyl) improve CNS targeting for anxiolytic applications .

Q. What methodologies enable structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidines?

Systematic SAR approaches involve:

  • Combinatorial libraries : Parallel synthesis of 3-(hetero)aryl-6-carboxamides to map substituent effects on kinase inhibition .
  • Free-Wilson analysis : Quantifies contributions of substituents (e.g., C3-cyclopropyl vs. C7-piperidinyl) to biological activity .
  • Crystallographic data : Co-crystal structures with targets (e.g., Pim-1) guide rational design of high-affinity analogs .

Q. Methodological Considerations

Q. How should researchers design experiments to validate this compound mechanisms of action?

  • In vitro/in vivo correlation : Use isotopic labeling (e.g., ¹⁸F for PET imaging) to track tumor uptake in murine models .
  • CRISPR/Cas9 knockout models : Confirm target specificity (e.g., Pim-1 dependency) in isogenic cell lines .
  • Proteomic profiling : Identify off-target effects via kinase selectivity screening panels (≥100 kinases) .

Q. What green chemistry principles apply to this compound synthesis?

  • Solvent selection : Aqueous ethanol or solvent-free conditions reduce toxicity .
  • Catalyst recycling : Reusable catalysts (e.g., Cu(OAc)₂) minimize waste in cyclocondensation reactions .
  • Energy efficiency : Ultrasound/microwave irradiation shortens reaction times (≤1 hour vs. 24 hours conventional) .

Q. Data Analysis and Reporting

Q. How should contradictory cytotoxicity data between similar this compound derivatives be reported?

  • Transparent documentation : Disclose assay parameters (e.g., ATP concentration, incubation time) to enable cross-study comparisons .
  • Multivariate analysis : Use PCA (principal component analysis) to correlate structural features with activity trends .
  • Negative result inclusion : Publish inactive analogs to refine SAR models and avoid publication bias .

Properties

IUPAC Name

pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-3-7-6-2-4-8-9(6)5-1/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIJKUBTLZTFRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469781
Record name Pyrazolo[1,5-a]pyrimidine
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274-71-5
Record name Pyrazolo[1,5-a]pyrimidine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolopyrimidine
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Record name Pyrazolo[1,5-a]pyrimidine
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Record name Pyrazolo[1,5-a]pyrimidine
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Record name PYRAZOLOPYRIMIDINE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The quaternised pyrazolo [1,5-a]pyrimidine starting material was prepared as follows: To a solution of 7-methylthiopyrazolo[1,5-a]pyrimidine (1 g, 6 mmoles) in methylene chloride (25 ml) was added trimethyloxonium tetrafluoroborate (1 g, 6.7 mmoles). After stirring at room temperature for 1 hour, the solid was filtered and used without further purification, nmr 2.93 (s, 3 H): 4.27 (s, 3 H): 7.2 (d, 1 H) 7.55 (d, 1 H): 8.6 (d, 1 H): 9.0 (d, 1 H). Yield 27%.
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7-methylthiopyrazolo[1,5-a]pyrimidine
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25 mL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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